![molecular formula C12H15N2S+ B14253134 4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium CAS No. 211373-90-9](/img/structure/B14253134.png)
4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium is a heterocyclic compound that features a thiophene ring substituted with a dimethylamino group and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium typically involves the reaction of 5-(dimethylamino)thiophene-2-carbaldehyde with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ion can interact with negatively charged biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Dimethylamino)thiophene-2-carbaldehyde
- 1-Methylpyridinium iodide
- 2-Octylthiophene
Uniqueness
4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium is unique due to its combined structural features of a thiophene ring and a pyridinium ion. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
211373-90-9 |
|---|---|
Fórmula molecular |
C12H15N2S+ |
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-(1-methylpyridin-1-ium-4-yl)thiophen-2-amine |
InChI |
InChI=1S/C12H15N2S/c1-13(2)12-5-4-11(15-12)10-6-8-14(3)9-7-10/h4-9H,1-3H3/q+1 |
Clave InChI |
OIBISRKVGAANBP-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=C(S2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
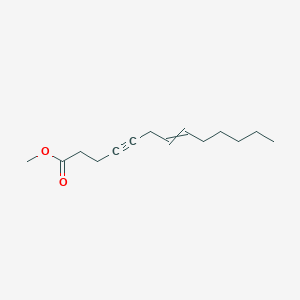
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
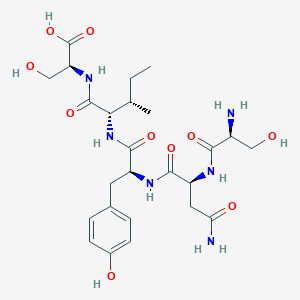

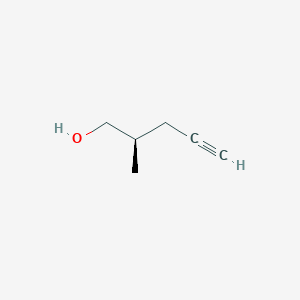
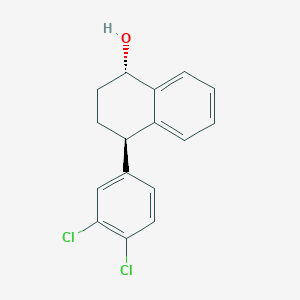
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
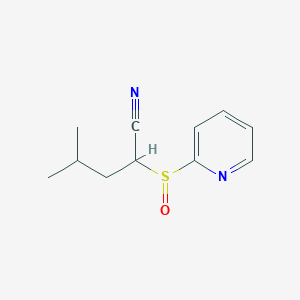

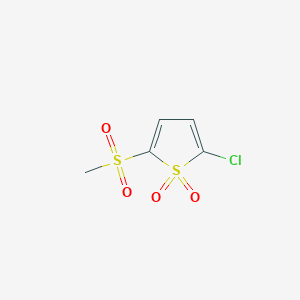
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
